molecular formula C20H18ClN3O2 B2943622 2-(2-chlorophenyl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)acetamide CAS No. 1334374-38-7

2-(2-chlorophenyl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)acetamide

Cat. No.: B2943622
CAS No.: 1334374-38-7
M. Wt: 367.83
InChI Key: DHNPKPKWBDJSDW-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)acetamide is a synthetic small molecule featuring a pyrimidinone core structure, a chlorophenyl moiety, and an acetamide linker. This molecular architecture is of significant interest in medicinal chemistry research, particularly in the development of novel antimicrobial agents. Pyrimidine derivatives are recognized as privileged scaffolds in drug discovery due to their prevalence in nucleic acids and essential coenzymes, making them key structures for investigating interactions with a variety of biological targets . The 6-oxo-1,6-dihydropyrimidine (pyrimidinone) core in this compound is a prominent pharmacophore found in numerous biologically active molecules. Research on analogous pyrimidine-based compounds has demonstrated promising broad-spectrum antimicrobial efficacy against challenging Gram-negative pathogens such as K. pneumoniae and P. aeruginosa . Furthermore, such derivatives have been shown to exhibit antivirulence activity, including the suppression of microbial biofilm formation—a key factor in antibiotic resistance . The structural elements of this compound, including the acetamide linker, are commonly utilized to tether pharmacophores, thereby modulating the molecule's physicochemical properties and its ability to interact with enzymatic targets . This product is provided for research purposes and is strictly For Research Use Only. It is not intended for human or veterinary diagnostic, therapeutic, or any other personal use. Researchers are encouraged to investigate this compound's specific mechanism of action, pharmacokinetic profile, and full spectrum of biological activity.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c21-17-9-5-4-8-16(17)12-19(25)22-10-11-24-14-23-18(13-20(24)26)15-6-2-1-3-7-15/h1-9,13-14H,10-12H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNPKPKWBDJSDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-chlorophenyl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)acetamide, with CAS number 1334374-38-7, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H18ClN3O2C_{20}H_{18}ClN_{3}O_{2} with a molecular weight of 367.8 g/mol. The structure includes a chlorophenyl group and a pyrimidine derivative, which are significant in determining its biological interactions.

Anticancer Activity

Several studies have explored the anticancer potential of pyrimidine derivatives, which include structural analogs of this compound. Notably:

  • Cell Line Studies : Research has demonstrated that related compounds can induce apoptosis in prostate (PC-3) and breast (MCF-7) cancer cell lines through the activation of stress-related kinases such as JNK .
  • Mechanistic Insights : The induction of cell death was linked to the repression of Akt and mTOR signaling pathways, which are critical for cell survival .

Pharmacological Studies

While specific pharmacological studies on this compound are sparse, related compounds have shown promise in:

Compound Target Effect
E1 (related compound)PI3K/Akt/mTOR pathwayInduces apoptosis in cancer cells
Pyrimidine derivativesVarious cancer cell linesCell cycle arrest and apoptosis

Example 1: Efficacy in Cancer Treatment

A case study involving a structurally similar compound demonstrated significant inhibition of tumor growth in xenograft models when administered at specific dosages. The study highlighted the importance of dosage and timing in maximizing therapeutic outcomes.

Example 2: Toxicity Assessments

Safety profiles for pyrimidine derivatives indicate low toxicity levels at therapeutic doses. For instance, compounds tested showed minimal cytotoxic effects on normal fibroblast cells compared to cancerous cells, suggesting a selective action against tumor cells.

Comparison with Similar Compounds

Research Findings and Trends

  • Synthetic Accessibility : Compounds with ethyl linkers (e.g., ) are synthesized via alkylation or amidation, with yields ranging from 60–80% . Thioether analogs () require controlled alkylation conditions to avoid byproducts.
  • Pharmacological Potential: Pyrimidinone derivatives (target compound) show promise in kinase inhibition due to their ability to mimic ATP-binding motifs. Benzothiazole analogs () are explored for antimicrobial activity .
  • Structure-Activity Relationships (SAR): Chlorophenyl Position: 2-Chlorophenyl (target) vs. 4-chlorophenyl () affects steric hindrance and target engagement. Heterocycle Choice: Pyrimidinones offer better metabolic stability than pyridazinones but may reduce solubility .

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